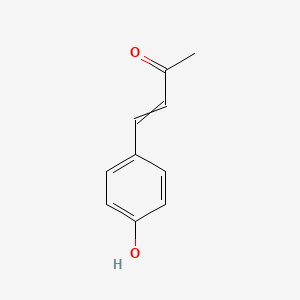
3-Buten-2-one, 4-(4-hydroxyphenyl)-
概述
描述
3-Buten-2-one, 4-(4-hydroxyphenyl)-, also known as 4-hydroxybenzylideneacetone, is an organic compound with the molecular formula C10H10O2. It is a phenylbutanoid, a class of compounds known for their aromatic properties. This compound is notable for its presence in various natural products and its applications in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-(4-hydroxyphenyl)- can be achieved through the crossed-aldol condensation of 4-hydroxybenzaldehyde with acetone. This reaction produces an adduct, which is then hydrogenated over rhodium on alumina to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar aldol condensation reactions, followed by catalytic hydrogenation. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
化学反应分析
Types of Reactions
3-Buten-2-one, 4-(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Hydrogenation of the compound leads to the formation of 4-(4-hydroxyphenyl)-2-butanone.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon or rhodium on alumina are used for hydrogenation reactions.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: 4-(4-hydroxyphenyl)butanoic acid.
Reduction: 4-(4-hydroxyphenyl)-2-butanone.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
科学研究应用
3-Buten-2-one, 4-(4-hydroxyphenyl)- has several applications in scientific research:
作用机制
The mechanism of action of 3-Buten-2-one, 4-(4-hydroxyphenyl)- involves its interaction with various molecular targets:
相似化合物的比较
Similar Compounds
4-(4-Hydroxyphenyl)-2-butanone:
4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one:
Uniqueness
3-Buten-2-one, 4-(4-hydroxyphenyl)- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to undergo aldol condensation and subsequent hydrogenation makes it a valuable intermediate in organic synthesis .
属性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC 名称 |
4-(4-hydroxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H10O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h2-7,12H,1H3 |
InChI 键 |
OCNIKEFATSKIBE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=CC1=CC=C(C=C1)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














